molecular formula C18H31B2F3N2O5 B13690959 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

Cat. No.: B13690959
M. Wt: 434.1 g/mol
InChI Key: VZGQRGZYTLPGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole is a complex organic compound that features both boron and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole typically involves the following steps:

    Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid with a diol under dehydrating conditions.

    Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound.

    Coupling of the two moieties: The final step involves coupling the dioxaborolane and pyrazole rings, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.

    Reduction: Reduction reactions can also occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids or esters, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in various catalytic processes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Boronic acids and esters: These compounds share the boron moiety and have similar reactivity.

    Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.

Properties

Molecular Formula

C18H31B2F3N2O5

Molecular Weight

434.1 g/mol

IUPAC Name

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole

InChI

InChI=1S/C12H18BF3N2O2.C6H13BO3/c1-8-9(6-18(17-8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13;1-5(2)6(3,4)10-7(8)9-5/h6H,7H2,1-5H3;8H,1-4H3

InChI Key

VZGQRGZYTLPGEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC(F)(F)F.B1(OC(C(O1)(C)C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.